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This document provides detailed application notes and protocols for the use of reuterin as a

natural food biopreservative. Reuterin, a potent antimicrobial compound produced by

Limosilactobacillus reuteri from glycerol, offers a promising alternative to synthetic

preservatives in various food products.[1][2] This guide covers its mechanism of action,

antimicrobial efficacy, and practical application in food systems, supplemented with detailed

experimental protocols and data summaries.

Introduction to Reuterin
Reuterin is a broad-spectrum antimicrobial agent effective against a wide range of foodborne

pathogens and spoilage microorganisms, including Gram-positive and Gram-negative bacteria,

yeasts, molds, and protozoa.[1][3] It is a complex system primarily composed of 3-

hydroxypropionaldehyde (3-HPA) in equilibrium with its hydrated monomer and cyclic dimer

forms.[1][3][4] Its effectiveness, coupled with its natural origin, makes it an attractive candidate

for clean-label food preservation.[1]

Mechanism of Action: The antimicrobial activity of reuterin is attributed to the aldehyde group

of 3-HPA, which reacts with thiol groups in microbial enzymes and proteins, such as glutathione

and ribonucleotide reductase.[5][6] This interaction leads to oxidative stress, disruption of

cellular metabolism, inhibition of DNA synthesis, and ultimately, cell death.[4][6]
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Data Presentation: Antimicrobial Efficacy of
Reuterin
The following tables summarize the quantitative data on the effectiveness of reuterin against

various microorganisms in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of Reuterin against Various Microorganisms

Microorganism MIC (mM) Reference

Escherichia coli O157:H7 4 AU/ml [7]

Listeria monocytogenes 8 AU/ml [7]

Staphylococcus aureus 18.25 mM [6]

Enterococcus spp. 7.5 mM [1]

Eubacterium spp. 7.5 mM [1]

Bacteroides spp. 7.5 mM [1]

Campylobacter jejuni 1.5 - 3.0 µM (acrolein) [8]

Campylobacter coli 1.5 - 5.8 µM (acrolein) [8]

Food-contaminating yeasts

and molds
≤ 11 mM [9]

Note: AU/ml refers to Activity Units per milliliter, a measure of antimicrobial activity.

Table 2: Efficacy of Reuterin in Food Matrices
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Food
Product

Target
Microorgani
sm

Reuterin
Treatment

Log
Reduction
(CFU/g or
cm²)

Storage
Conditions

Reference

Ground Beef
E. coli

O157:H7

In situ

production by

L. reuteri

> 3.0
4°C for 20

days
[1][10]

Cooked Pork
E. coli

O157:H7
500 AU/ml 2.7

7°C for 24

hours
[7]

Cooked Pork

L.

monocytogen

es

500 AU/ml 0.63
7°C for 24

hours
[7]

Raw Ground

Pork

E. coli

O157:H7
100 AU/g 5.0 7°C for 1 day [7]

Raw Ground

Pork

L.

monocytogen

es

250 AU/g 3.0
7°C for 1

week
[7]

Milk

L.

monocytogen

es

8 AU/ml Bacteriostatic 37°C [11]

White-Brined

Cheese

L.

monocytogen

es

In situ

production by

L. reuteri

1.2 - 2.9
4-24°C for 91

days
[12]

Strawberries
Penicillium

spp.

Pectin-based

coating with

3-HPA

2.0
Cold storage

for 31 days
[10]

Fresh-cut

Lettuce

Enterobacteri

aceae

7.2–21.9 mM

acrolein wash
2.1–2.8 4°C [10]
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This section provides detailed methodologies for key experiments related to the production,

quantification, and application of reuterin.

Production of Reuterin (Two-Step Process)
This protocol describes the production of a reuterin-containing supernatant from

Limosilactobacillus reuteri.[1][7][13]

Materials:

Limosilactobacillus reuteri strain (e.g., a known reuterin-producing strain)

MRS broth

Sterile glycerol solution (e.g., 600 mM in sterile water)

Centrifuge and sterile centrifuge tubes

Incubator (37°C)

Sterile water

Procedure:

Biomass Production:

Inoculate MRS broth with the L. reuteri strain.

Incubate anaerobically at 37°C for 16-18 hours to achieve a high cell density.[13]

Cell Harvesting:

Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).

Discard the supernatant and wash the cell pellet with sterile water. Repeat this step twice

to remove residual media components.

Reuterin Production:
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Resuspend the washed cell pellet in a sterile glycerol solution.

Incubate the cell suspension anaerobically at a controlled temperature (e.g., 25°C or

37°C) for 2-3 hours.[13][14]

Supernatant Collection:

Centrifuge the suspension to pellet the bacterial cells.

Collect the supernatant, which contains the reuterin.

The supernatant can be filter-sterilized (0.22 µm filter) and stored at -20°C for future use.

Reuterin has been shown to be stable for at least 35 days at -20°C.[1][15]

Quantification of Reuterin (Colorimetric Method)
This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with

tryptophan.[16][17]

Materials:

Reuterin-containing sample (supernatant)

95% Ethanol

0.1 M Tryptophan solution (dissolved in 0.05 M HCl)

35% Hydrochloric acid (HCl)

Acrolein standard for calibration curve

Spectrophotometer

Water bath (40°C)

Procedure:

Sample Preparation: Mix 500 µL of the filtered sample solution with 350 µL of 95% ethanol

and 150 µL of 0.1 M tryptophan solution.[16]
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Reaction: Add 2.0 mL of 35% HCl to the mixture.[16]

Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[16]

Measurement: Read the absorbance at 560 nm using a spectrophotometer.[16]

Quantification: Construct a standard curve using acrolein solutions of known concentrations

(0.5–10 mM). Calculate the reuterin concentration in the sample by comparing its

absorbance to the standard curve, assuming a 1:1 molar ratio between reuterin and

acrolein.[16]

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol determines the lowest concentration of reuterin that inhibits the visible growth of

a target microorganism.[8][16]

Materials:

Reuterin solution of known concentration

Target microorganism culture

Appropriate broth medium for the target microorganism (e.g., Tryptic Soy Broth, Brain Heart

Infusion Broth)

Sterile 96-well microtiter plates

Incubator

Procedure:

Prepare Inoculum: Grow the target microorganism in its appropriate broth to the mid-

logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland

standard).

Serial Dilutions: Prepare serial two-fold dilutions of the reuterin solution in the broth medium

directly in the wells of a 96-well plate.
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Inoculation: Inoculate each well with the standardized microbial suspension. Include a

positive control (microorganism in broth without reuterin) and a negative control (broth only).

Incubation: Incubate the microtiter plate under conditions suitable for the target

microorganism (e.g., 37°C for 24 hours).

Determine MIC: The MIC is the lowest concentration of reuterin at which no visible growth of

the microorganism is observed.[16]

Visualizations
The following diagrams illustrate key concepts related to the application of reuterin.
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Step 1: Biomass Production Step 2: Cell Harvesting & Washing Step 3: Reuterin Production Step 4: Supernatant Collection

Inoculate L. reuteri
in MRS Broth

Anaerobic Incubation
(37°C, 16-18h) Centrifugation Wash Cell Pellet Resuspend Cells

in Glycerol Solution
Anaerobic Incubation

(2-3h) Centrifugation Collect Reuterin-
Containing Supernatant

Reuterin (3-HPA)

Thiol Groups
(-SH) in Enzymes

& Proteins

Reacts with

Oxidative Stress Inhibition of
DNA Synthesis Metabolic Disruption

Microbial
Cell Death
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Application of Reuterin
in Food Preservation

In Situ Production Direct Addition

Add L. reuteri + Glycerol
to food matrix

Incorporate purified or
semi-purified reuterin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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